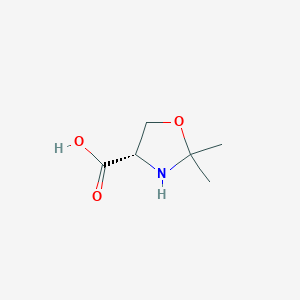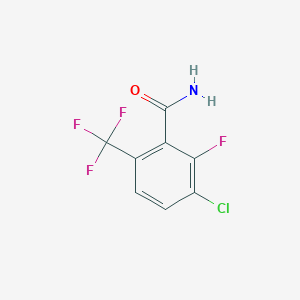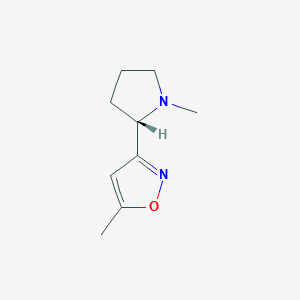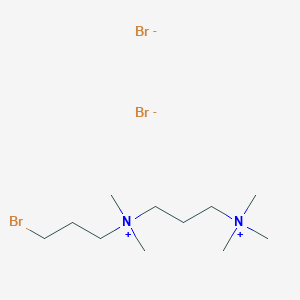
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, also known as MitoBRON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to possess unique properties that make it useful in various biochemical and physiological studies.
作用机制
The mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is not fully understood. However, it is believed that this compound works by selectively accumulating in the mitochondria of cells and disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to induce mitochondrial depolarization and inhibit mitochondrial respiration, which can lead to the activation of cell death pathways.
生化和生理效应
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has also been shown to protect against ischemia-reperfusion injury in the heart by reducing oxidative stress and preserving mitochondrial function. Additionally, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide in lab experiments is its ability to selectively accumulate in the mitochondria of cells. This makes it useful in studying mitochondrial function and dysfunction. Another advantage of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its ability to induce apoptosis in cancer cells, which makes it useful in developing new cancer therapies. However, one of the main limitations of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its potential toxicity. This compound can induce cell death in both cancer and non-cancer cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. One potential direction is the development of new cancer therapies that utilize N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. Another potential direction is the investigation of the role of mitochondria in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide and its potential toxicity in different cell types.
Conclusion
In conclusion, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to selectively accumulate in the mitochondria of cells and disrupt mitochondrial function, which makes it useful in studying mitochondrial function and dysfunction. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, and further research is needed to fully understand its potential applications in the field of medicine.
合成方法
The synthesis of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide involves the reaction of N,N,N',N'-tetramethyl-1,3-propanediamine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrobromic acid to obtain the final product, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various applications in scientific research. One of the most significant applications is its use as a mitochondrial-targeting agent. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide can selectively accumulate in the mitochondria of cells, which makes it useful in studying mitochondrial function and dysfunction. This compound has been used in various studies to investigate the role of mitochondria in diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
CAS 编号 |
159650-65-4 |
|---|---|
产品名称 |
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide |
分子式 |
C11H27Br3N2 |
分子量 |
427.06 g/mol |
IUPAC 名称 |
3-bromopropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C11H27BrN2.2BrH/c1-13(2,3)9-7-11-14(4,5)10-6-8-12;;/h6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI 键 |
XEIMZVIKPOLJES-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
规范 SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
同义词 |
N-(3-bromopropyl)-N,N,N'N',N'-pentamethyl-1,3-propanediammonium TAP2-1,3-propanedi(ammonium bromide) TAP2-B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



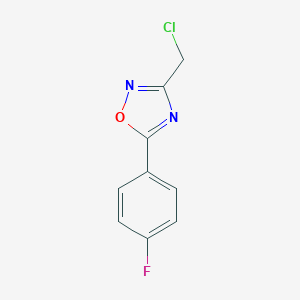
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
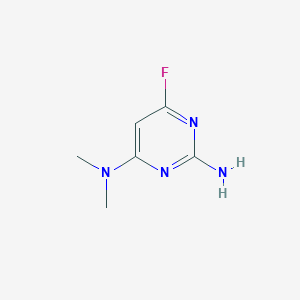
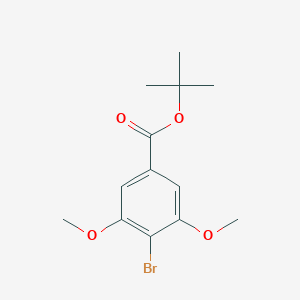
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
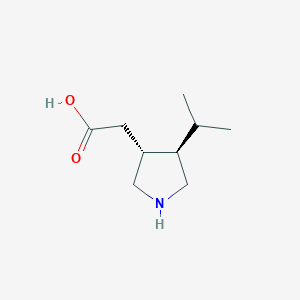
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
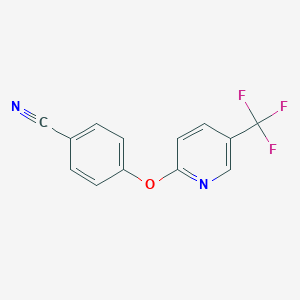
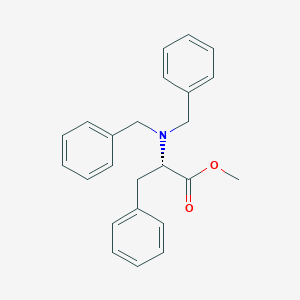
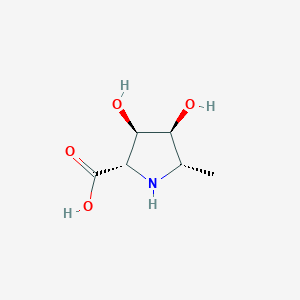
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
